molecular formula C20H17NOS B15074767 N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-16-0

N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Cat. No.: B15074767
CAS No.: 853348-16-0
M. Wt: 319.4 g/mol
InChI Key: MUKRYUJJSFZXQE-ZHACJKMWSA-N
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Description

N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a complex structure with a 3-methylphenyl group, a 4-phenyl-2-thienyl group, and a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved through the reaction of an appropriate acid chloride with an amine. For example, 3-methylphenylamine can react with 3-(4-phenyl-2-thienyl)-2-propenoyl chloride in the presence of a base such as triethylamine.

    Cyclization and Functional Group Transformations: Depending on the specific synthetic route, additional steps may include cyclization reactions or functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

853348-16-0

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-N-(3-methylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C20H17NOS/c1-15-6-5-9-18(12-15)21-20(22)11-10-19-13-17(14-23-19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b11-10+

InChI Key

MUKRYUJJSFZXQE-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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